molecular formula C22H41N7O5 B12066536 L-Leucyl-L-valyl-L-prolyl-L-arginine

L-Leucyl-L-valyl-L-prolyl-L-arginine

Cat. No.: B12066536
M. Wt: 483.6 g/mol
InChI Key: BUYYNBJRZMTLDW-QAETUUGQSA-N
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Description

L-Leucyl-L-valyl-L-prolyl-L-arginine (Leu-Val-Pro-Arg) is a tetrapeptide composed of leucine, valine, proline, and arginine residues. Tetrapeptides like this often play roles in enzyme inhibition, receptor modulation, or signaling pathways due to their ability to mimic endogenous peptide motifs .

Properties

Molecular Formula

C22H41N7O5

Molecular Weight

483.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H41N7O5/c1-12(2)11-14(23)18(30)28-17(13(3)4)20(32)29-10-6-8-16(29)19(31)27-15(21(33)34)7-5-9-26-22(24)25/h12-17H,5-11,23H2,1-4H3,(H,27,31)(H,28,30)(H,33,34)(H4,24,25,26)/t14-,15-,16-,17-/m0/s1

InChI Key

BUYYNBJRZMTLDW-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-valyl-L-prolyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-valyl-L-prolyl-L-arginine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.

    Oxidation: Oxidative modifications can occur, particularly at the arginine residue, which can be sensitive to reactive oxygen species.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized forms of arginine, such as citrulline.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-valyl-L-prolyl-L-arginine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modifications.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-valyl-L-prolyl-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and downstream signaling pathways. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Structural and Sequence Comparisons

Compound Name Sequence/Modification Molecular Weight (g/mol) Key Residues CAS No.
L-Leucyl-L-valyl-L-prolyl-L-arginine Leu-Val-Pro-Arg ~550–600 (estimated) Leu, Val, Pro, Arg Not provided
N-Acetyl-L-leucyl-L-leucyl-L-arginyl-L-valyl-L-lysyl-L-arginine Ac-LLRVKR 827.07 Ac-Leu, Leu, Arg, Val, Lys Not provided
Apelin-13 analog () [Glp1]-Arg-Pro-Arg-Leu-Ser-His-Lys... 1533.80 (free base) Arg (repeated), Leu, Pro 217082-60-5
PRRVRLK () Pro-Arg-Arg-Val-Arg-Leu-Lys 924.15 Pro, Arg (×3), Val, Leu 2088834-66-4

Key Observations :

  • Modifications: Acetylation (e.g., Ac-LLRVKR) enhances stability and membrane permeability compared to non-acetylated peptides .
  • Arginine Content : All compounds feature arginine, a cationic residue critical for interactions with anionic targets (e.g., DNA, cell membranes, or enzymes) .

Physicochemical Properties

Property This compound Ac-LLRVKR Apelin-13 Analog
Solubility Likely hydrophilic (due to Arg) Moderate Low (long hydrophobic chain)
Stability Susceptible to proteolysis High (acetylated) Moderate (disulfide bonds?)
Synthesis Complexity Low (short sequence) Moderate High (13 residues)

Purity and Regulatory Considerations

  • Purity Standards : L-Arginine acetate () requires 98.0–101.0% assay purity, a benchmark likely applicable to this compound .
  • Regulatory Challenges : Longer peptides (e.g., apelin-13) face stricter quality control due to structural complexity, whereas shorter peptides may bypass some regulatory hurdles .

Biological Activity

L-Leucyl-L-valyl-L-prolyl-L-arginine (LVPR) is a tetrapeptide composed of four amino acids: leucine (Leu), valine (Val), proline (Pro), and arginine (Arg). This peptide has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities and therapeutic applications. This article explores the biological activity of LVPR, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Structure and Synthesis

Chemical Structure:
The sequence of LVPR contributes significantly to its biological properties. The hydrophobic nature of leucine and valine, combined with the polar side chains of proline and arginine, allows for diverse interactions with biological molecules.

Synthesis Methods:
LVPR is typically synthesized using solid-phase peptide synthesis (SPPS), which involves:

  • Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC).
  • Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
  • Deprotection: Protecting groups are removed to facilitate further coupling.

The biological activity of LVPR is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can influence various cellular processes, including:

  • Enzyme Inhibition: LVPR may inhibit enzymes by binding to their active sites, thus preventing substrate interaction. For example, it has been studied for its potential role in modulating protease activity.
  • Cell Signaling: The peptide can affect signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Antioxidant Properties

Research indicates that LVPR exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in conditions characterized by high levels of reactive oxygen species (ROS).

Antimicrobial Activity

LVPR has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial therapies.

Comparative Studies

A comparison with similar peptides can provide insights into the unique properties of LVPR:

PeptideCompositionBiological Activity
L-Valyl-L-prolyl-L-arginineValine, Proline, ArginineACE inhibitory activity
L-Leucyl-L-prolyl-L-seryl-L-arginineLeucine, Proline, Serine, ArginineVascular protective effects
L-Alanyl-L-valyl-L-prolyl-L-phenylalanineAlanine, Valine, Proline, PhenylalanineNeuroprotective effects

Case Studies

Several studies have investigated the biological activities of LVPR and related peptides:

  • Antioxidant Studies: A study demonstrated that LVPR could reduce oxidative damage in cellular models exposed to oxidative stress. The results indicated a significant decrease in markers of oxidative damage when cells were treated with LVPR compared to controls.
  • Antimicrobial Efficacy: In vitro tests showed that LVPR had inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
  • Cardiovascular Research: Preliminary studies on related peptides have shown that they can lower blood pressure in hypertensive models. While direct evidence for LVPR is still needed, these findings support further exploration into its cardiovascular benefits .

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